4-[(3,4'-dimethylbiphenyl-4-yl)oxy]-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(1-piperidinyl)phthalonitrile is a complex organic compound characterized by its unique biphenyl structure with dimethyl and piperidinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(1-piperidinyl)phthalonitrile typically involves multiple steps:
Formation of the Biphenyl Core: The initial step involves the synthesis of the biphenyl core, specifically 3,4’-dimethyl-1,1’-biphenyl. This can be achieved through a Suzuki coupling reaction between 3,4-dimethylphenylboronic acid and 4-bromobiphenyl under palladium-catalyzed conditions.
Introduction of the Piperidinyl Group: The next step involves the introduction of the piperidinyl group. This can be done through a nucleophilic substitution reaction where the biphenyl core reacts with piperidine in the presence of a suitable base.
Formation of the Phthalonitrile Moiety: The final step involves the formation of the phthalonitrile moiety. This can be achieved through a nucleophilic aromatic substitution reaction where the intermediate product reacts with phthalonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(1-piperidinyl)phthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(1-piperidinyl)phthalonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(1-piperidinyl)phthalonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,4’-Dimethyl-1,1’-biphenyl: A simpler biphenyl derivative without the piperidinyl and phthalonitrile groups.
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile: A similar compound lacking the piperidinyl group.
Uniqueness
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(1-piperidinyl)phthalonitrile is unique due to the presence of both the piperidinyl and phthalonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H25N3O |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[2-methyl-4-(4-methylphenyl)phenoxy]-5-piperidin-1-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C27H25N3O/c1-19-6-8-21(9-7-19)22-10-11-26(20(2)14-22)31-27-16-24(18-29)23(17-28)15-25(27)30-12-4-3-5-13-30/h6-11,14-16H,3-5,12-13H2,1-2H3 |
InChI Key |
PYJBWMADNMUPJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCCCC4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.